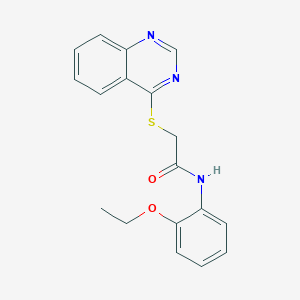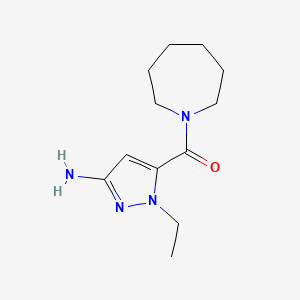![molecular formula C20H23N3O B2819850 N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide CAS No. 638141-36-3](/img/structure/B2819850.png)
N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . Industrial production methods may involve the use of high-temperature and high-pressure reactors to optimize yield and purity.
Chemical Reactions Analysis
N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the function of certain enzymes or proteins essential for the survival of microbial or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide can be compared with other benzimidazole derivatives such as albendazole, bendamustine, omeprazole, and thiabendazole . These compounds share a similar benzimidazole core but differ in their substituents and specific pharmacological activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-6-20(24)21-13-19-22-17-7-4-5-8-18(17)23(19)14-16-11-9-15(2)10-12-16/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYQZDVWAROAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methylsulfonylphenyl)acetamide](/img/structure/B2819768.png)
![N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2819770.png)
![N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2819772.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2819773.png)
![prop-2-en-1-yl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2819774.png)
![2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2819775.png)

![4-[3-Amino-2-(trifluoromethyl)propyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B2819780.png)


![4-[(3,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2819783.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2819784.png)

